molecular formula C11H17F2NO4 B2900123 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid CAS No. 1780345-54-1

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid

Cat. No.: B2900123
CAS No.: 1780345-54-1
M. Wt: 265.257
InChI Key: OIHFYVFPPURWTK-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an acetic acid side chain. The Boc group is a widely used amine-protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions . The difluoropyrrolidine ring introduces conformational rigidity and enhanced metabolic stability due to fluorine’s electronegativity and lipophilicity . The acetic acid moiety provides a handle for further functionalization, making this compound valuable in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHFYVFPPURWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the difluoropyrrolidine moiety. The process may include:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the pyrrolidine ring: The difluoropyrrolidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the acetic acid moiety: The acetic acid group is introduced through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The difluoropyrrolidine moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid with structurally analogous compounds from the evidence:

Compound Molecular Weight Key Functional Groups Protecting Group Ring Structure Key Properties
Target Compound : 2-(1-Boc-4,4-difluoropyrrolidin-3-yl)acetic acid ~291.3 (estimated) Boc, difluoropyrrolidine, acetic acid Boc Saturated pyrrolidine High metabolic stability; acidic solubility; conformational rigidity
Ethyl 1-Boc-amino-pyrrole carboxylate (10a, ) 554.4 Boc, pyrrole, ethyl ester Boc Aromatic pyrrole High yield (98%); mp 169–173°C; UV/IR activity due to indole substituents
2-[4-(Fmoc)piperazin-1-yl]acetic acid () ~372.4 (estimated) Fmoc, piperazine, acetic acid Fmoc Saturated piperazine Base-labile protection; polar due to piperazine; used in solid-phase synthesis
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid () 305.4 Boc, phenyl, carboxylic acid Boc Saturated piperidine Chiral centers (3S,4R); phenyl enhances lipophilicity; mp data unavailable
Boc-containing pyrrolo-pyridazine (Example 324, ) 757.7 Boc, difluorophenyl, trifluoromethyl Boc Fused pyrrolo-pyridazine High molecular complexity; LCMS m/z 757 [M+H]+; used in kinase inhibitor synthesis

Key Comparative Analysis :

Protecting Group Chemistry :

  • The Boc group in the target compound and compounds allows acid-labile deprotection (e.g., via TFA), contrasting with the Fmoc group in , which requires basic conditions (e.g., piperidine) . Boc is preferred in orthogonal protection strategies for peptides .

Ring Structure and Fluorination :

  • The difluoropyrrolidine core in the target compound enhances metabolic stability and rigidity compared to aromatic pyrroles () or piperidines (). Fluorine atoms reduce basicity and increase electronegativity, impacting solubility and target binding .

Functional Group Utility :

  • The acetic acid moiety in the target compound and facilitates conjugation (e.g., amide bond formation), while ethyl esters () require hydrolysis for activation .

demonstrates Boc’s utility in multi-step syntheses of bioactive molecules, underscoring its versatility .

Physical Properties: The target compound’s acetic acid group likely increases water solubility compared to ethyl esters (). However, fluorination may reduce solubility relative to non-fluorinated analogs (e.g., ) .

Biological Relevance :

  • Fluorinated pyrrolidines (as in the target compound) are common in protease inhibitors and kinase modulators, whereas piperazine/piperidine analogs () are prevalent in CNS drugs due to their ability to cross the blood-brain barrier .

Biological Activity

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid, also known by its CAS number 1780345-54-1, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.

  • Molecular Formula : C11_{11}H17_{17}F2_{2}NO4_{4}
  • Molecular Weight : 265.25 g/mol
  • IUPAC Name : this compound
  • InChI Key : OIHFYVFPPURWTK-UHFFFAOYSA-N
  • Purity : ≥98% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their roles in modulating intracellular signaling pathways, particularly those involving cyclic nucleotides like cAMP and cGMP.

PDEs are enzymes that hydrolyze cyclic nucleotides, thereby regulating various physiological functions. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which is crucial for many cellular processes including inflammation and smooth muscle relaxation. The specific activity of this compound as a PDE inhibitor is yet to be fully characterized.

In Vitro Studies

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on various PDE isoforms. For instance:

  • A related compound demonstrated an IC50_{50} value of 140 nM against PDE4 in enzyme assays, indicating strong inhibitory potential .

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic implications of PDE inhibition:

  • PDE inhibitors have been shown to reduce airway hyperreactivity in models of asthma, demonstrating their potential in treating respiratory diseases .

Case Studies

  • Asthma Models : In a study involving ovalbumin-induced asthmatic mice, a similar PDE inhibitor significantly reduced methacholine-stimulated airway hyperreactivity and improved lung histology. This suggests that compounds like this compound could be beneficial in managing asthma symptoms .
  • Cognitive Function : Another area of research has explored the effects of PDE inhibitors on cognitive functions such as learning and memory. Selective inhibition of PDE4 has been linked to enhanced memory retention in animal models, indicating potential applications in neurodegenerative diseases .

Potential Applications

Given its biological activity profile, this compound may have applications in:

  • Respiratory Disorders : As a treatment for asthma and chronic obstructive pulmonary disease (COPD).
  • Neurological Disorders : Potential use in enhancing cognitive function and treating conditions like Alzheimer's disease.

Chemical Reactions Analysis

Aza-Michael Addition Reactions

The compound serves as a precursor in heterocyclic modifications. For example:

  • Reacts with 3,3-difluoropyrrolidine under basic conditions (e.g., DBU in acetonitrile) to form 4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile derivatives via aza-Michael addition (yield: 64%) .
  • Similar reactivity is observed with piperidine or 4-hydroxypiperidine , yielding substituted azetidine derivatives (61–75% yields) .

Amide Coupling Reactions

The carboxylic acid group participates in peptide coupling:

  • Reacts with HBTU/DIPEA or DCC in DMF to form amides, such as quinoline-4-carboxamide derivatives (critical for fibroblast activation protein inhibitors) .
  • Example: Coupling with 6-hydroxyquinoline-4-carboxylic acid derivatives generates FAP-targeted probes .

Table 1: Key Reaction Pathways

Reaction TypeReagents/ConditionsProducts/ApplicationsYield/References
Aza-Michael AdditionDBU, acetonitrile, 4–16 h, 25–60°CHeterocyclic amino acid derivatives61–75%
Amide CouplingHBTU, DIPEA, DMF, RTFAP inhibitor intermediatesNot specified
Boc DeprotectionTFA/TfOH (1:1), 60 minFree amine intermediatesQuantitative
Reductive AminationSodium borohydride/BF₃·THF, THF, 40°CPiperidine derivatives75%

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions:

  • Trifluoroacetic acid (TFA) /triflic acid (1:1) at RT for 60 min yields the free amine .
  • This step is critical for further functionalization in drug discovery pipelines (e.g., FAP-targeted radiotracers) .

Functionalization via Sulfonate Esters

  • The hydroxyl group in intermediates reacts with methanesulfonyl chloride in dichloromethane to form mesylates, enabling nucleophilic substitutions with amines or thiols .

Table 2: Reaction Optimization Data

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature-20°C to 60°CHigher yields at moderate temperatures
Solvent ChoiceDMF, THF, acetonitrileDMF improves coupling efficiency
CatalystDBU, DIPEADBU enhances aza-Michael kinetics

Q & A

Basic Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-(1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid?

  • Methodology : The synthesis typically involves fluorination of the pyrrolidine ring followed by Boc (tert-butoxycarbonyl) protection and subsequent functionalization. Critical parameters include:

  • Temperature control : Maintain −78°C during fluorination to avoid side reactions (e.g., ring-opening) .
  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for Boc protection to enhance yield and purity .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥95% purity threshold) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorination (δ −120 to −140 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR to verify Boc protection (tert-butyl signals at δ 1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H]+^+ ion matching theoretical mass ± 2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) monitor reaction progress and quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H} NMR splitting patterns)?

  • Methodology :

  • Dynamic effects : Assess temperature-dependent NMR to identify conformational equilibria in the pyrrolidine ring, which may cause signal splitting .
  • Epimer analysis : If diastereomers co-elute in HPLC (e.g., due to Boc group stereoelectronic effects), optimize mobile phase pH or column temperature to separate epimers .
  • Cross-validation : Correlate NMR data with X-ray crystallography (if crystals are obtainable) or computational DFT simulations to validate structural assignments .

Q. What experimental design principles optimize fluorination efficiency in the pyrrolidine ring?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to screen fluorinating agents (e.g., DAST vs. Deoxo-Fluor) and reaction times. For example, a 22^2 factorial design can identify interactions between temperature (−78°C vs. 0°C) and stoichiometry .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track CF2_2 group formation and minimize over-fluorination byproducts .

Q. How can co-eluting impurities in HPLC be systematically identified and resolved?

  • Methodology :

  • Impurity profiling : Employ LC-MS/MS to fragment co-eluting peaks and compare fragmentation patterns with synthetic standards or literature data .
  • Chromatographic optimization : Adjust column type (e.g., HILIC vs. C18) or gradient elution to enhance resolution. For polar impurities, add ion-pairing agents (e.g., TFA) .

Q. What computational strategies predict the compound’s reactivity in peptide coupling or ring-opening reactions?

  • Methodology :

  • DFT calculations : Model transition states for Boc deprotection under acidic conditions (e.g., HCl/dioxane) to predict cleavage kinetics .
  • Molecular docking : Simulate interactions between the compound and enzymatic targets (e.g., proteases) to guide drug design applications .

Methodological Notes

  • Boc Protection Stability : The Boc group enhances solubility in non-polar solvents and prevents amine oxidation during storage. However, prolonged exposure to acidic conditions (pH < 3) may lead to premature deprotection, necessitating neutral buffers in downstream reactions .
  • Fluorine-Specific Challenges : Fluorinated pyrrolidines exhibit unique stereoelectronic effects. Use 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to probe spatial relationships between fluorine and protons, aiding conformational analysis .

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